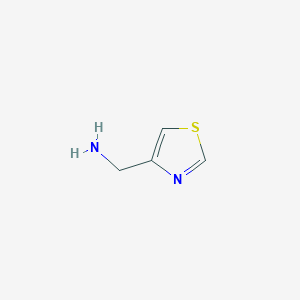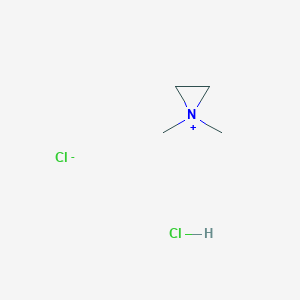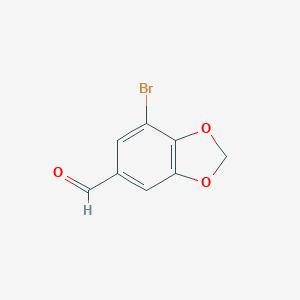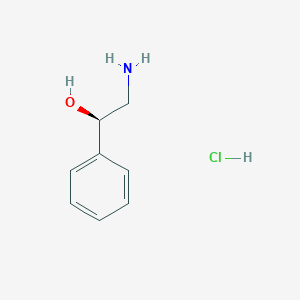
Nitric acid, cerium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nitric acid, cerium salt, commonly known as cerium nitrate, is a compound that consists of cerium ions and nitrate ions. Cerium is a rare earth element, and its nitrate salts are typically found in two oxidation states: cerium(III) and cerium(IV). These salts are used in various applications due to their unique chemical properties, including their ability to act as oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions: Cerium nitrate can be synthesized by reacting cerium oxide (CeO₂) with nitric acid (HNO₃). The reaction typically involves dissolving cerium oxide in concentrated nitric acid, followed by evaporation to obtain cerium nitrate crystals. The reaction can be represented as: [ \text{CeO}_2 + 4\text{HNO}_3 \rightarrow \text{Ce(NO}_3\text{)}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cerium nitrate is produced by dissolving cerium oxide in nitric acid under controlled conditions. The solution is then evaporated to yield cerium nitrate crystals. The process may involve additional purification steps to ensure the desired purity and quality of the final product .
化学反応の分析
Types of Reactions: Cerium nitrate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) nitrate is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: Cerium(III) nitrate can be reduced to cerium(IV) nitrate under specific conditions.
Substitution: Cerium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Cerium(IV) nitrate is often used in the presence of strong acids like sulfuric acid (H₂SO₄) to oxidize organic compounds.
Reduction Reactions: Reducing agents such as hydrogen peroxide (H₂O₂) can be used to convert cerium(III) nitrate to cerium(IV) nitrate.
Substitution Reactions: Ligands such as ammonia (NH₃) or phosphates can replace nitrate ions in cerium nitrate solutions.
Major Products:
Oxidation: The oxidation of organic compounds by cerium(IV) nitrate typically results in the formation of carbonyl compounds.
Reduction: The reduction of cerium(III) nitrate produces cerium(IV) nitrate.
Substitution: Substitution reactions yield various cerium complexes depending on the ligands used.
科学的研究の応用
Cerium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in certain staining techniques.
Medicine: Utilized in burn treatment creams, often in combination with silver sulfadiazine, to reduce infection and promote healing.
Industry: Applied in the production of glass and ceramics, as well as in the purification of water and air
作用機序
The mechanism of action of cerium nitrate involves its ability to act as an oxidizing agent. Cerium(IV) nitrate can accept electrons from other compounds, leading to their oxidation. This property is particularly useful in organic synthesis, where cerium nitrate can oxidize alcohols to aldehydes or ketones. In biological systems, cerium nitrate can interact with cellular components, leading to oxidative stress and potential antimicrobial effects .
類似化合物との比較
Cerium nitrate can be compared with other rare earth nitrates, such as lanthanum nitrate and neodymium nitrate. While all these compounds share similar chemical properties, cerium nitrate is unique due to its strong oxidizing ability in the cerium(IV) state. This makes it particularly useful in applications requiring powerful oxidizing agents. Similar compounds include:
- Lanthanum nitrate (La(NO₃)₃)
- Neodymium nitrate (Nd(NO₃)₃)
- Samarium nitrate (Sm(NO₃)₃)
Cerium nitrate stands out due to its higher oxidation potential and broader range of applications .
特性
CAS番号 |
17309-53-4 |
|---|---|
分子式 |
CeHNO3 |
分子量 |
203.129 g/mol |
IUPAC名 |
cerium;nitric acid |
InChI |
InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
ODPUKHWKHYKMRK-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Ce+3].[Ce+4] |
正規SMILES |
[N+](=O)(O)[O-].[Ce] |
Key on ui other cas no. |
17309-53-4 |
関連するCAS |
10108-73-3 (Ce(+3) salt) 13093-17-9 (Ce(+4) salt) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















